molecular formula C15H17BO4S B13030701 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B13030701
M. Wt: 304.2 g/mol
InChI Key: OKXIUCATFDICGQ-UHFFFAOYSA-N
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Description

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid is a complex organic compound that features a benzothiophene core substituted with a carboxylic acid group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the borylation of a benzothiophene derivative using a dioxaborolane reagent under palladium-catalyzed conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various biaryl compounds.

Scientific Research Applications

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. Additionally, the benzothiophene core can interact with various enzymes and receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid is unique due to its combination of a benzothiophene core and a dioxaborolane moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17BO4S

Molecular Weight

304.2 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C15H17BO4S/c1-14(2)15(3,4)20-16(19-14)10-6-5-9-7-12(13(17)18)21-11(9)8-10/h5-8H,1-4H3,(H,17,18)

InChI Key

OKXIUCATFDICGQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(S3)C(=O)O

Origin of Product

United States

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